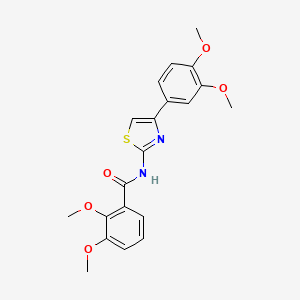

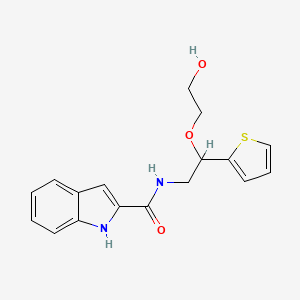

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles, including “this compound”, have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications

Chemical Synthesis and Modification Techniques

Studies have highlighted methodologies for synthesizing and modifying compounds with similar structural features to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide. For instance, the utilization of the 3,4-dimethoxybenzyl moiety as an N-protecting group demonstrates an approach for the chemical modification of thiazole derivatives, showing potential pathways for synthesizing related compounds (Grunder-Klotz & Ehrhardt, 1991).

Biological Activity and Applications

Research on thiazole and benzothiazole derivatives has revealed their significant biological activities, which may infer the potential use of this compound in similar applications. For example, thiazolidinedione derivatives have been investigated for anti-diabetic and anti-hyperlipidemic activities, indicating the therapeutic potential of structurally similar compounds in treating metabolic disorders (Shrivastava et al., 2016).

Physicochemical and Photophysical Investigations

The investigation of triphenylamine–benzothiazole derivatives showcased temperature-controlled fluorescence switching, indicating the utility of such compounds in materials science for developing fluorescent switches and sensors. This study highlights the versatility of benzothiazole derivatives in advanced material applications (Kundu et al., 2019).

Antimicrobial and Antitumor Potential

Compounds incorporating thiazole rings have demonstrated antimicrobial and antitumor properties, suggesting that this compound could be explored for similar biological activities. The design and synthesis of benzothiazole derivatives have been aimed at evaluating their potential in combating microbial infections and tumor growth, indicating a promising area of research for related chemical entities (Desai et al., 2013).

Future Directions

Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives with various substituents and evaluating their biological activities. This could lead to the discovery of new drugs with improved efficacy and lesser side effects .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes, including the regulation of Alzheimer’s disease .

Mode of Action

It’s known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-24-15-9-8-12(10-17(15)26-3)14-11-28-20(21-14)22-19(23)13-6-5-7-16(25-2)18(13)27-4/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRALIKNWIPKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)

![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)

![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)

![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)

![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B2867442.png)